Lanal

Glucocorticoid Receptor Pharmacology In Vitro Binding Assay Corticosteroid Potency Ranking

Fluocinolone acetonide is a non-substitutable, mid-potency glucocorticoid with a uniquely balanced GR binding profile (IC50 2.00 nM, transactivation EC50 0.97 nM). Evidence confirms 68.4% cure rate in oral lichen planus vs 42.1% for triamcinolone acetonide (P<0.05), and 36-month sustained intraocular delivery via FDA-approved implants—eliminating monthly injections. Serves as the reference standard (relative potency=1) in the McKenzie-Stoughton vasoconstrictor assay. Procure for dermatological formulation, ocular implant R&D, or steroid receptor pharmacology where precise GR modulation is required.

Molecular Formula C4H7NO3
Molecular Weight 117.10 g/mol
Cat. No. B13747453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanal
Molecular FormulaC4H7NO3
Molecular Weight117.10 g/mol
Structural Identifiers
SMILESCC(C=O)(C(=O)O)N
InChIInChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8)
InChIKeyFAPZBYSINYNXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluocinolone Acetonide Procurement Guide: Potency, Formulation Differentiation, and Comparator Evidence for Scientific Selection


Fluocinolone acetonide is a synthetic fluorinated glucocorticoid corticosteroid that exerts its pharmacological effects through high-affinity binding to the cytosolic glucocorticoid receptor (GR, NR3C1) [1]. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene transcription via glucocorticoid response elements (GRE), leading to both transactivation of anti-inflammatory proteins (e.g., lipocortin-1/annexin-1) and transrepression of pro-inflammatory transcription factors such as NF-κB [2]. This dual mechanism underpins its utility in a broad range of inflammatory and immune-mediated conditions. The compound is distinguished by its 9α-fluoro substitution, which markedly enhances glucocorticoid receptor binding affinity relative to non-fluorinated analogs [3]. Clinically, fluocinolone acetonide is deployed across multiple therapeutic modalities, including topical dermatological formulations (creams, ointments, gels), intralesional injections, and non-biodegradable sustained-release intravitreal implants (Retisert, Iluvien, Yutiq) designed for chronic ocular conditions [4].

Fluocinolone Acetonide Selection: Why In-Class Corticosteroid Substitution Cannot Be Assumed Equivalent


Direct substitution of fluocinolone acetonide with other topical or intraocular corticosteroids (e.g., triamcinolone acetonide, dexamethasone, betamethasone valerate) is scientifically unsound due to quantifiable divergence in glucocorticoid receptor (GR) binding kinetics, differential transcriptional regulation of target gene subsets, and formulation-dependent pharmacokinetic profiles that dictate tissue residence time and therapeutic durability [1]. Despite structural similarities, these agents exhibit non-equivalent GR binding affinities and distinct transactivation/transrepression EC50 values, which translate into divergent clinical efficacy even when normalized for molar concentration or applied dose [2]. Furthermore, in sustained-release ocular applications, the choice between fluocinolone acetonide implant variants (Retisert 0.59 mg vs. Iluvien 0.19 mg) carries material consequences for procedural invasiveness, intraocular pharmacokinetic release kinetics, and duration of effect, rendering generic in-class interchange a direct risk to therapeutic outcome [3]. The evidence below substantiates that fluocinolone acetonide occupies a non-substitutable niche defined by its specific quantitative performance characteristics.

Fluocinolone Acetonide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


GR Binding Affinity: Fluocinolone Acetonide vs. Dexamethasone vs. Triamcinolone Acetonide

Fluocinolone acetonide (FA) demonstrates a glucocorticoid receptor (GR) binding affinity (IC50) of 2.00 ± 0.42 nM, which is intermediate between triamcinolone acetonide (TA, IC50 = 1.5 nM) and dexamethasone (DEX, IC50 = 5.36 ± 1.13 nM) [1]. This indicates that FA exhibits approximately 2.7-fold higher GR binding affinity than DEX but slightly lower affinity than TA under identical assay conditions [1]. The corresponding GR transactivation EC50 values follow a similar rank order: FA (0.97 ± 0.17 nM), TA (1.5 nM), and DEX (2.68 ± 0.58 nM) [1].

Glucocorticoid Receptor Pharmacology In Vitro Binding Assay Corticosteroid Potency Ranking

Vasoconstrictor Assay Potency: Fluocinolone Acetonide Compared to Triamcinolone Acetonide and Betamethasone Valerate

In a standardized human skin vasoconstrictor assay (McKenzie-Stoughton method) performed under strict variable control, triamcinolone acetonide and betamethasone valerate exhibited approximately the same vasoconstrictor activity as fluocinolone acetonide (the reference standard) [1]. In contrast, fluocinolide—a structurally related analog—demonstrated approximately five times the vasoconstrictor potency of fluocinolone acetonide, while hydrocortisone displayed only approximately one-thousandth the activity [1].

Topical Corticosteroid Potency Classification McKenzie-Stoughton Assay Vasoconstriction

Oral Lichen Planus Clinical Cure Rate: Fluocinolone Acetonide Orabase vs. Triamcinolone Acetonide Orabase

In a head-to-head clinical study of 40 patients with oral lichen planus, treatment with fluocinolone acetonide 0.1% in orabase (FAO) resulted in lesion cure in 13 of 19 patients (68.4%) after 4 weeks, compared to 8 of 19 patients (42.1%) treated with triamcinolone acetonide 0.1% in orabase (TAO) [1]. This difference in cure rate (26.3 absolute percentage points) was statistically significant (P < 0.05) [1]. Both formulations were applied at identical concentrations and with the same orabase vehicle, isolating the active pharmaceutical ingredient as the variable driving differential efficacy [1].

Oral Lichen Planus Comparative Clinical Efficacy Topical Corticosteroid Therapy

Sustained-Release Intravitreal Implant Comparative Analysis: Retisert (0.59 mg) vs. Iluvien (0.19 mg) Fluocinolone Acetonide

Two FDA-approved fluocinolone acetonide intravitreal implants, Retisert (0.59 mg) and Iluvien (0.19 mg), exhibit distinct release kinetics, procedural requirements, and clinical durability profiles that preclude therapeutic interchangeability [1]. Retisert delivers an initial release rate of 0.6 μg/day, tapering to a steady state of 0.3–0.4 μg/day over approximately 30 months [1]. Iluvien provides an initial release rate of 0.25 μg/day with a total duration of 36 months [1]. In a randomized clinical trial for persistent diabetic macular edema (DME), the 0.59 mg Retisert implant produced ≥3-line visual acuity improvement in 16.8% of treated eyes at 6 months compared to 1.4% in the standard-of-care laser photocoagulation arm (P = 0.0012); this superiority was maintained at 2 years (31.8% vs. 9.3%, P = 0.0016) [2].

Diabetic Macular Edema Non-Infectious Uveitis Sustained-Release Drug Delivery Intravitreal Implant

Scalp Psoriasis Clinical Response: Fluocinolone Acetonide vs. Placebo and Comparator Context

A Cochrane systematic review of topical treatments for scalp psoriasis reported that fluocinolone acetonide (hydrophilic leave-on formulation) reduced disease severity by 59% from baseline, compared to a 32% reduction with placebo vehicle [1]. In the same analysis, betamethasone valerate (hydrophilic leave-on formulation) demonstrated a 57% reduction versus 24% with placebo [1]. While not a direct head-to-head trial, these data derive from placebo-controlled studies with comparable methodology, permitting cross-study contextualization of effect magnitude.

Scalp Psoriasis Topical Corticosteroid Efficacy Meta-Analysis

Fluocinolone Acetonide Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Procurement


Oral Lichen Planus: First-Line Topical Therapy Selection

For procurement supporting oral medicine or dental formularies treating oral lichen planus, fluocinolone acetonide 0.1% in orabase (FAO) is supported by head-to-head clinical evidence demonstrating a 68.4% cure rate at 4 weeks, representing a 26.3 absolute percentage point superiority over identically formulated triamcinolone acetonide orabase (42.1% cure rate, P < 0.05) [1]. This indication-specific efficacy advantage justifies preferential formulary inclusion over TA for this mucosal condition. The absence of permanent adrenal suppression with extended use (6 months) further supports its safety profile in chronic management [1].

Diabetic Macular Edema (DME): Sustained-Release Intravitreal Implant Therapy

In ophthalmology procurement for diabetic macular edema refractory to anti-VEGF therapy, the fluocinolone acetonide 0.19 mg intravitreal implant (Iluvien) provides 36-month continuous microdose delivery (0.25 μg/day initial release) via 25-gauge in-office injection, eliminating the need for monthly intravitreal injections [2]. The 0.59 mg Retisert implant offers higher-dose delivery (0.6 μg/day initial) with demonstrated superiority over laser photocoagulation (≥3-line VA improvement: 16.8% vs. 1.4% at 6 months, P = 0.0012), albeit requiring surgical implantation [3]. Selection between these fluocinolone acetonide implant variants hinges on the clinical trade-off between procedural invasiveness and dose intensity, a decision unique to this corticosteroid's delivery platform portfolio.

Topical Dermatology: Mid-Potency Corticosteroid Benchmarking and Formulation Optimization

For dermatology formulary management and compounding, fluocinolone acetonide serves as the reference standard (relative potency = 1) against which other topical corticosteroids are calibrated in the McKenzie-Stoughton vasoconstrictor assay [4]. This mid-potency classification places FA in a therapeutic niche equivalent to triamcinolone acetonide and betamethasone valerate, with approximately 5-fold lower potency than super-potent fluocinolide and 1000-fold higher potency than low-potency hydrocortisone [4]. Procurement decisions should further account for formulation-specific bioequivalence; studies demonstrate that FA cream exhibits greater vasoconstrictor activity than FA ointment, and dilution up to 1:10 does not significantly reduce potency, offering flexibility in compounding without efficacy loss [5].

Glucocorticoid Receptor Pharmacology Research: Benchmark Compound for In Vitro Studies

In glucocorticoid receptor pharmacology research, fluocinolone acetonide is a validated benchmark compound with well-characterized binding kinetics (GR IC50 = 2.00 ± 0.42 nM) and transactivation potency (EC50 = 0.97 ± 0.17 nM) in human trabecular meshwork cells [6]. Its intermediate binding affinity relative to triamcinolone acetonide (IC50 = 1.5 nM) and dexamethasone (IC50 = 5.36 ± 1.13 nM) makes FA a valuable tool for dissecting concentration-dependent gene expression profiles and for studies requiring a corticosteroid with balanced potency between high-affinity TA and lower-affinity DEX [6]. The compound's defined transcriptional fingerprint—regulating subsets of genes both common to and distinct from other glucocorticoids—further supports its use as a chemical probe in steroid receptor biology [6].

Quote Request

Request a Quote for Lanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.